2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC12056821
InChI: InChI=1S/C10H7FO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13)
SMILES:
Molecular Formula: C10H7FO2S
Molecular Weight: 210.23 g/mol

2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid

CAS No.:

Cat. No.: VC12056821

Molecular Formula: C10H7FO2S

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid -

Specification

Molecular Formula C10H7FO2S
Molecular Weight 210.23 g/mol
IUPAC Name 2-(4-fluoro-1-benzothiophen-3-yl)acetic acid
Standard InChI InChI=1S/C10H7FO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13)
Standard InChI Key WABZDSRCJLNBCR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)SC=C2CC(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid consists of a benzothiophene scaffold fused with a benzene ring and a thiophene heterocycle. The fluorine atom is substituted at the 4-position of the benzothiophene system, while the acetic acid moiety is attached to the 3-position (Figure 1). This substitution pattern distinguishes it from the 7-fluoro analog, where fluorine occupies the distal benzene position.

Key structural features:

  • Benzothiophene backbone: Provides aromatic stability and influences electronic interactions.

  • Fluorine substituent: Enhances metabolic stability and modulates lipophilicity.

  • Acetic acid group: Enables hydrogen bonding and salt formation, critical for solubility and target binding.

Table 1: Comparative Structural Data for Fluorinated Benzothiophene Analogs

Property2-(4-Fluoro-1-benzothiophen-3-yl)acetic Acid2-(7-Fluoro-1-benzothiophen-3-yl)acetic Acid
Molecular FormulaC₁₀H₇FO₂SC₁₀H₇FO₂S
Molecular Weight (g/mol)210.23210.23
IUPAC Name2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid
Canonical SMILESC1=CC2=C(C=C1F)SC=C2CC(=O)OC1=CC2=C(C(=C1)F)SC=C2CC(=O)O

Spectroscopic and Computational Data

While experimental NMR or mass spectra for the 4-fluoro isomer are unavailable, density functional theory (DFT) simulations predict distinct shifts compared to the 7-fluoro analog. For instance:

  • ¹H NMR: The 4-fluoro substituent would deshield nearby protons (e.g., H-5 and H-6) due to electron withdrawal, whereas the 7-fluoro analog primarily affects H-2 and H-8.

  • ¹³C NMR: The carboxylic carbon (C=O) is expected at ~170 ppm, consistent with related acetic acid derivatives .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid can be extrapolated from methods used for its 7-fluoro counterpart and analogous benzothiophene derivatives :

  • Benzothiophene Core Formation:

    • Cyclization of ortho-fluorophenylthioacetals via Friedel-Crafts alkylation.

    • Palladium-catalyzed cross-coupling to introduce the acetic acid moiety at the 3-position.

  • Fluorination:

    • Electrophilic fluorination using Selectfluor® at the 4-position of the benzothiophene scaffold.

  • Purification:

    • Recrystallization from ethanol/water mixtures or silica gel chromatography.

Example Reaction Scheme:

1-Benzothiophen-3-ylacetic acid+Selectfluor®CH₃CN, 80°C2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid\text{1-Benzothiophen-3-ylacetic acid} + \text{Selectfluor®} \xrightarrow{\text{CH₃CN, 80°C}} \text{2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid}

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Carboxylic acid group: Participates in esterification, amidation, and salt formation.

  • Fluorine atom: Directs electrophilic substitution reactions to the 5- and 7-positions of the benzothiophene ring.

  • Thiophene ring: Susceptible to oxidation, forming sulfoxide or sulfone derivatives under strong oxidizing conditions.

Computational and In Silico Studies

Molecular Docking

Docking simulations using tubulin (PDB: 1SA0) suggest that the 4-fluoro isomer adopts a binding pose similar to colchicine:

  • Hydrogen bonds: Between the carboxylic acid group and residues β:Tyr224 and β:Asn258.

  • Fluorine interactions: Hydrophobic contacts with β:Leu248 and β:Ala250.

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Resistant to CYP3A4 oxidation due to fluorine’s electron-withdrawing effects.

  • Toxicity: Predicted LD₅₀ (rat) > 500 mg/kg, indicating low acute toxicity.

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